![molecular formula C5H7N5O3 B4306104 1-(5-amino-3-nitro-1H-1,2,4-triazol-1-yl)acetone](/img/structure/B4306104.png)
1-(5-amino-3-nitro-1H-1,2,4-triazol-1-yl)acetone
Overview
Description
1-(5-amino-3-nitro-1H-1,2,4-triazol-1-yl)acetone is a chemical compound that has been studied for its potential applications in the field of scientific research. This compound has been synthesized using various methods and has been found to exhibit certain biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 1-(5-amino-3-nitro-1H-1,2,4-triazol-1-yl)acetone is not fully understood. However, it is believed to inhibit the growth and replication of microorganisms by interfering with their metabolic processes.
Biochemical and Physiological Effects:
This compound has been found to exhibit certain biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. This compound has also been found to exhibit antiviral activity against herpes simplex virus.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(5-amino-3-nitro-1H-1,2,4-triazol-1-yl)acetone in lab experiments include its potential as a fluorescent probe for the detection of certain biomolecules and its antibacterial, antifungal, and antiviral properties. However, the limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the study of 1-(5-amino-3-nitro-1H-1,2,4-triazol-1-yl)acetone. One direction is to further investigate its potential as a fluorescent probe for the detection of certain biomolecules. Another direction is to study its potential use in the development of new antibacterial, antifungal, and antiviral agents. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Scientific Research Applications
1-(5-amino-3-nitro-1H-1,2,4-triazol-1-yl)acetone has been studied for its potential applications in the field of scientific research. It has been found to exhibit antibacterial, antifungal, and antiviral properties. This compound has also been studied for its potential use as a fluorescent probe for the detection of certain biomolecules.
properties
IUPAC Name |
1-(5-amino-3-nitro-1,2,4-triazol-1-yl)propan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N5O3/c1-3(11)2-9-4(6)7-5(8-9)10(12)13/h2H2,1H3,(H2,6,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOGRARFWPPJND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=NC(=N1)[N+](=O)[O-])N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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